molecular formula C14H20N2O3 B1524005 Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate CAS No. 78626-99-0

Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate

Cat. No.: B1524005
CAS No.: 78626-99-0
M. Wt: 264.32 g/mol
InChI Key: VIXPRKOAOWOKGD-NSHDSACASA-N
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Description

Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate (CAS 78626-99-0) is a chiral carbamate derivative characterized by a benzyloxycarbonyl (Cbz) group attached to an ethylcarbamoyl backbone with an isopropyl substituent. This compound is synthesized via carbamate-protection strategies, often employed in peptide chemistry and pharmaceutical intermediates due to its stereochemical stability and protective role for amine functionalities . It is commercially available with 96% purity, as noted in supplier catalogs, and is utilized in enantioselective syntheses .

Properties

IUPAC Name

benzyl N-[(2S)-1-oxo-1-(propan-2-ylamino)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(2)15-13(17)11(3)16-14(18)19-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,15,17)(H,16,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXPRKOAOWOKGD-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate, a carbamate derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a benzyl group and an isopropylcarbamoyl moiety. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H22N2O3
  • Molecular Weight : 264.32 g/mol
  • CAS Number : 78626-99-0

The compound's structure contributes to its interactions with biological systems, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Several studies indicate that derivatives of benzyl carbamates exhibit antimicrobial activity against various pathogens. For instance:

  • Activity Spectrum : this compound has shown potential against bacterial strains, although specific data on this compound's efficacy remains sparse.
  • Comparative Analysis : Other related compounds have demonstrated significant antimicrobial effects, suggesting that this compound may share similar properties.

Antiviral Activity

Research into similar compounds has revealed promising antiviral properties, particularly against HIV and SARS-CoV:

  • HIV Inhibition : Some carbamate derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with low nanomolar effective concentrations (EC50 values). Although direct studies on this compound are lacking, its structural analogs suggest potential antiviral activity against HIV .
  • SARS-CoV Protease Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit the SARS-CoV 3CL protease, highlighting the importance of specific functional groups in enhancing inhibitory activity .

Case Studies and Research Findings

StudyFindings
Study on NNRTIsIdentified structural features that enhance anti-HIV potency; bulky substituents can reduce efficacy .
SARS-CoV Protease InhibitorsDipeptide-type inhibitors showed promising IC50 values; structural modifications improved activity .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Intermediate Compound: It serves as an important intermediate in the synthesis of various organic compounds, facilitating the creation of more complex structures.

2. Enzyme Inhibition Studies:

  • Biological Activity: The compound is utilized in research focused on enzyme inhibition, particularly in studying protein interactions and their biochemical pathways. Its ability to bind to enzyme active sites can inhibit substrate binding, affecting cellular processes.

3. Drug Development:

  • Traceless Self-Immolative Linker: In biotechnology and pharmacology, it functions as a traceless self-immolative linker for aliphatic amines, enhancing the biological properties of drug conjugates . This application is particularly relevant in creating targeted therapies that minimize side effects.

4. Acetylcholinesterase Inhibition:

Case Studies and Research Findings

Research studies have highlighted various aspects of the applications of this compound:

  • Enzyme Inhibition Mechanism: A study demonstrated that carbamates could act as dual binding site inhibitors for acetylcholinesterase, providing insights into their potential use in treating neurodegenerative diseases .
  • Drug Conjugation: Investigations into drug conjugates utilizing Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate have shown improved stability and efficacy in biological systems compared to traditional methods.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a family of benzyl carbamates with varying carbamoyl substituents. Key analogs include:

Compound Name (CAS) Substituent (R) Molecular Formula Molar Mass (g/mol) Density (g/cm³) pKa (Predicted) Suppliers
Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate (78626-99-0) Isopropyl C₁₄H₂₀N₂O₃ 264.32 N/A N/A 7
Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate (1314806-92-2) Cyclopropyl C₁₄H₁₈N₂O₃ 262.31 N/A N/A 2
Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate (N/A) Propyl C₁₄H₂₀N₂O₃ 264.32 N/A N/A 6
Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate (50722-42-4) Butyl C₁₅H₂₂N₂O₃ 278.35 1.085 11.23 6

Key Observations :

  • Hydrophobicity : Longer alkyl chains (e.g., butyl) increase hydrophobicity, which may enhance membrane permeability in drug intermediates .
  • Synthetic Utility : Cyclopropyl analogs (1314806-92-2) are valued for their conformational rigidity, useful in constrained peptide design .

Physical and Chemical Properties

  • Boiling Points : The butyl analog (50722-42-4) has a predicted boiling point of 483.7°C, while data for the isopropyl variant are unavailable. Higher alkyl chain length correlates with elevated boiling points due to increased van der Waals interactions .
  • Acidity : The butyl analog’s pKa of 11.23 suggests moderate amine basicity, influencing deprotection conditions in synthetic workflows .

Commercial Availability and Industrial Relevance

  • Supplier Distribution : The isopropyl variant (78626-99-0) has 7 global suppliers, reflecting broader industrial demand compared to cyclopropyl (2 suppliers) or propyl analogs (6 suppliers) .
  • Cost Factors : Higher steric bulk in isopropyl and cyclopropyl derivatives may increase synthesis costs relative to simpler alkyl chains .

Preparation Methods

General Synthetic Route

The typical preparation involves the following key steps:

  • Starting Material: L-alanine or its derivative is used as the chiral precursor to ensure the (1S) stereochemistry.
  • Formation of Isopropylcarbamoyl Moiety: The amino group of L-alanine is reacted with isopropyl isocyanate or an equivalent isopropylcarbamoyl donor to form the isopropylcarbamoyl amide.
  • Carbamate Formation: The carboxyl group of the amino acid derivative is converted into the benzyl carbamate by reaction with benzyl chloroformate (Cbz-Cl) under basic conditions, typically in the presence of a base such as triethylamine or sodium bicarbonate.
  • Purification: The product is purified by crystallization or chromatographic techniques to achieve high purity and stereochemical integrity.

Reaction Conditions and Optimization

  • Solvents: Common solvents include dichloromethane, tetrahydrofuran, or ethyl acetate, selected for their ability to dissolve reactants and facilitate carbamate formation.
  • Temperature: Reactions are typically conducted at 0°C to room temperature to control reaction rates and minimize side reactions.
  • Catalysts/Base: Bases like triethylamine are used to neutralize HCl generated during carbamate formation and drive the reaction forward.
  • Time: Reaction times vary from 1 to 24 hours depending on scale and conditions.
  • Stereochemical Control: The use of optically pure L-alanine ensures retention of stereochemistry at the chiral center.

Representative Synthetic Scheme

Step Reactants Reagents/Conditions Product
1 L-alanine Isopropyl isocyanate, solvent, base N-(isopropylcarbamoyl)-L-alanine intermediate
2 Intermediate from Step 1 Benzyl chloroformate, base, solvent, 0°C to RT This compound

Alternative Methods

While the above method is standard, variations may include:

  • Using different carbamoyl donors such as isopropyl carbamoyl chloride.
  • Employing protecting groups other than benzyl carbamate, followed by selective deprotection to yield the target compound.
  • Enzymatic synthesis approaches for stereoselective carbamate formation, although less common.

Research Findings and Data

Due to the compound’s role as a self-immolative linker, research has focused on optimizing purity and yield to enhance its utility in conjugation chemistry.

Yield and Purity

  • Typical yields range from 60% to 85% depending on reaction scale and purification methods.
  • Purity is usually confirmed by NMR, HPLC, and mass spectrometry, ensuring >95% purity for research applications.

Analytical Characterization

Technique Observations/Parameters
NMR (1H, 13C) Signals consistent with carbamate and amide groups; chiral center confirmed by coupling constants
Mass Spectrometry Molecular ion peak at m/z 265 (M+1) confirms molecular weight
IR Spectroscopy Characteristic carbamate C=O stretch (~1700 cm⁻¹) and N-H bands
Optical Rotation Confirms stereochemical purity of (1S) isomer

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values
Starting Material L-alanine (optically pure)
Carbamoyl Donor Isopropyl isocyanate or equivalent
Carbamate Formation Benzyl chloroformate, base (e.g., triethylamine)
Solvent Dichloromethane, THF, or ethyl acetate
Temperature 0°C to room temperature
Reaction Time 1-24 hours
Yield 60-85%
Purification Crystallization or chromatography
Analytical Methods NMR, MS, IR, optical rotation

Q & A

Q. How can researchers optimize the synthesis of Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate to achieve high enantiomeric purity?

Methodological Answer: Enantiomeric purity is critical for biological activity. Use chiral catalysts (e.g., palladium-based systems) in coupling reactions to preserve stereochemistry . Monitor reaction conditions (temperature, solvent polarity) to minimize racemization. Chiral HPLC or circular dichroism (CD) spectroscopy should validate enantiopurity post-synthesis .

Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?

Methodological Answer: Combine X-ray crystallography (using SHELX for refinement ) with NMR (1H/13C for functional groups) and high-resolution mass spectrometry (HRMS). For crystalline samples, ORTEP-III can visualize 3D geometry . Hydroxymethyl or cyclopropane groups require careful NOESY NMR analysis to confirm spatial arrangements .

Q. How should researchers address low yields during the final carbamation step?

Methodological Answer: Low yields often stem from moisture-sensitive intermediates. Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres. Activate carbonyl groups with CDI (1,1'-carbonyldiimidazole) before introducing the benzyl carbamate moiety . Monitor reaction progress via TLC with ninhydrin staining for free amines.

Q. What purification strategies are effective for isolating this compound from byproducts?

Methodological Answer: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) resolves polar byproducts. For hygroscopic intermediates, use reversed-phase HPLC with acetonitrile/water . Recrystallization in ethanol/water mixtures improves purity for crystallographic studies .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer: Perform molecular docking (AutoDock Vina) against protein structures (PDB IDs) to identify binding pockets. Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100+ ns trajectories . Validate predictions with surface plasmon resonance (SPR) to measure binding affinity .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

Methodological Answer: Contradictions may arise from impurities or assay variability. Re-evaluate compound purity via LC-MS and elemental analysis. Use isogenic cell lines or knockout models to isolate target-specific effects. Compare results with structural analogs (e.g., pyrazine or cyclopropane derivatives) to identify SAR trends .

Q. How can researchers design enantiomer-specific activity studies for this compound?

Methodological Answer: Synthesize both (S)- and (R)-enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones). Test each enantiomer in parallel assays (e.g., enzyme inhibition, cell viability). Use chiral stationary phases in HPLC to confirm no interconversion during biological testing .

Q. What strategies validate the stereochemical integrity of the isopropylcarbamoyl group during long-term storage?

Methodological Answer: Store the compound under argon at -20°C to prevent hydrolysis. Periodically analyze via 1H NMR (track NH and CH3 splits) and compare optical rotation values ([α]D) against fresh batches. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict degradation pathways .

Q. How do researchers determine the compound’s mechanism of enzyme inhibition?

Methodological Answer: Use kinetic assays (Lineweaver-Burk plots) to classify inhibition as competitive/non-competitive. X-ray co-crystallography (resolution ≤2.0 Å) identifies binding interactions . Site-directed mutagenesis of suspected enzyme residues (e.g., catalytic triads) confirms critical binding sites .

Q. What advanced techniques characterize the compound’s solid-state behavior for formulation studies?

Methodological Answer: Perform DSC/TGA to assess melting points and thermal stability. Powder XRD identifies polymorphic forms. Pair with Raman spectroscopy to detect amorphous/crystalline phase transitions. For hygroscopicity, dynamic vapor sorption (DVS) quantifies moisture uptake .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting crystallographic data between independent studies?

Methodological Answer: Compare unit cell parameters (a, b, c, α, β, γ) and hydrogen-bonding networks. Reprocess raw diffraction data with SHELXL to check for refinement errors. Validate against calculated powder patterns from single-crystal data .

Q. What statistical methods are appropriate for analyzing dose-response data with high variability?

Methodological Answer: Apply nonlinear regression (GraphPad Prism) with outlier detection (ROUT method, Q=1%). Use hierarchical Bayesian models to account for inter-experiment variability. Report IC50 values with 95% confidence intervals from ≥3 biological replicates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate
Reactant of Route 2
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Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate

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